molecular formula C10H13N3O B12995579 1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12995579
M. Wt: 191.23 g/mol
InChI Key: FKORMYPSEIQFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both isopropyl and prop-2-yn-1-yl groups attached to the pyrazole ring imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of a pyrazole derivative with isopropyl and prop-2-yn-1-yl substituents. One common method involves the use of ultrasonic-assisted synthesis, which can enhance reaction rates and yields. The reaction conditions often include the use of catalysts such as copper(I) or nickel(II) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Triazole derivatives: Compounds with a triazole ring, which is structurally related to pyrazole.

    Imidazole derivatives: Compounds with an imidazole ring, another nitrogen-containing heterocycle.

Uniqueness

1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of isopropyl and prop-2-yn-1-yl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-propan-2-yl-N-prop-2-ynylpyrazole-3-carboxamide

InChI

InChI=1S/C10H13N3O/c1-4-6-11-10(14)9-5-7-13(12-9)8(2)3/h1,5,7-8H,6H2,2-3H3,(H,11,14)

InChI Key

FKORMYPSEIQFHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NCC#C

Origin of Product

United States

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